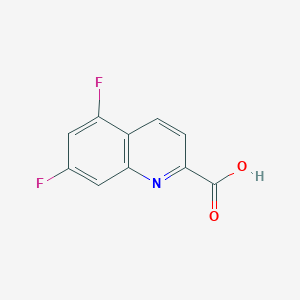
5,7-Difluoroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H5F2NO2 and its molecular weight is 209.152. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Properties
- Research has explored the synthesis and structure-activity relationships of 5,7-disubstituted quinolones, revealing that certain substitutions at the C-5 and C-7 positions can lead to compounds with significant antibacterial properties. For instance, modifications to include amino groups at C-5 and various substituted piperazines at C-7 have resulted in compounds with enhanced overall antibacterial activity, lacking adverse drug interactions, and showing superiority over ciprofloxacin in both in vitro and in vivo potency (Miyamoto et al., 1990).
Novel Antibacterial Agents
- The development of novel quinolone antibacterials has also been explored, demonstrating that the fluoroquinolone framework can be modified to produce new antibacterial agents with comparable or better activity against Gram-positive bacteria than existing drugs like ciprofloxacin. This indicates the potential for structural diversity in the fluoroquinolone class for targeting various bacterial strains (Hong et al., 1997).
Pharmacokinetics and Tissue Penetration
- Studies on the pharmacokinetics of novel quinolones, such as AT-4140, in animals have shown good oral bioavailability and tissue penetration, highlighting their potential as therapeutic agents with long half-lives and effective distribution in body tissues (Nakamura et al., 1990).
Antifungal and Antimicrobial Activity
- Research on the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives has provided insights into their potential as antimicrobial agents. Specifically, certain derivatives have shown promising activity against both Gram-positive and Gram-negative strains, suggesting the importance of lipophilic groups in enhancing activity against Gram-positive bacteria (Al-Hiari et al., 2007).
Novel Carboxamides and Their Antimicrobial Potential
- The exploration of 2-arylquinoline-4-carboxylic acid derivatives has revealed compounds with activity at low concentrations against various bacterial and fungal strains. This research underscores the potential of these compounds as a novel group of antimicrobials, with some showing better activity than clinically prevalent drugs against pathogens like Staphylococcus aureus and Candida albicans (Tiwari et al., 2014).
Mechanism of Action
Target of Action
Quinolines often target various enzymes and receptors in the body. For instance, some quinolines are known to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Mode of Action
The interaction of quinolines with their targets can lead to changes in cellular processes. For example, by inhibiting xanthine oxidase, some quinolines can reduce the production of uric acid, thereby managing conditions like gout .
Biochemical Pathways
Quinolines can affect several biochemical pathways. In the case of xanthine oxidase inhibitors, they impact purine metabolism, leading to decreased uric acid levels .
Result of Action
The molecular and cellular effects of quinolines depend on their specific targets and mode of action. For xanthine oxidase inhibitors, the result is a decrease in uric acid levels .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 5,7-Difluoroquinoline-2-carboxylic acid are currently unknown. Given its structural similarity to quinoline, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. It’s plausible that it could exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It’s plausible that it could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It’s plausible that it could interact with various transporters or binding proteins and could potentially affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound is not well-understood. It’s plausible that it could be directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
5,7-difluoroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-5-3-7(12)6-1-2-8(10(14)15)13-9(6)4-5/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVVABAXGAJRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
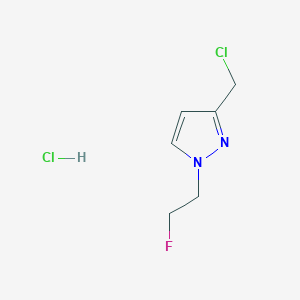
![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2522273.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2522275.png)
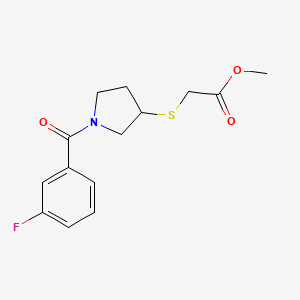
![{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine dihydrochloride](/img/structure/B2522279.png)
![4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B2522280.png)
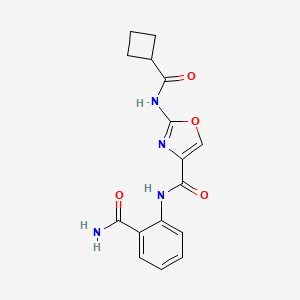
![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2522282.png)
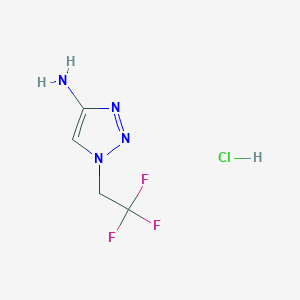

![N-[3-(difluoromethylsulfonyl)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B2522286.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2522288.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2522290.png)
![[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2522292.png)
